molecular formula C20H26O3Si B8159836 2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde

2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde

Cat. No.: B8159836
M. Wt: 342.5 g/mol
InChI Key: QGZFJENLFFZJKU-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde is a benzaldehyde derivative featuring two key substituents: a benzyloxy group at position 2 and a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group at position 4. The TBDMS group is widely used in organic synthesis to protect hydroxyl functionalities due to its stability under basic and mildly acidic conditions, as well as its selective deprotection using fluoride ions . This compound is typically employed as an intermediate in pharmaceutical and materials chemistry, particularly in multi-step syntheses requiring orthogonal protecting strategies.

Properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3Si/c1-20(2,3)24(4,5)23-18-11-12-19(17(13-18)14-21)22-15-16-9-7-6-8-10-16/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZFJENLFFZJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation Followed by Silylation

This route prioritizes the benzylation of the 2-hydroxy group using NaH or K₂CO₃ as a base, followed by silylation of the 5-hydroxy group with tert-butyldimethylsilyl chloride (TBSCl). The rationale stems from the higher acidity of the 2-hydroxy group due to its proximity to the electron-withdrawing aldehyde moiety, enhancing reactivity under basic conditions.

Silylation Followed by Benzylation

An alternative approach involves initial silylation of the 5-hydroxy group, leveraging the steric bulk of the tert-butyldimethylsilyl (TBS) group to direct subsequent benzylation to the 2-position. However, this method risks incomplete regioselectivity due to the TBS group’s stability under basic benzylation conditions.

Detailed Experimental Procedures

Synthesis of 2-(Benzyloxy)-5-hydroxybenzaldehyde

Method A (NaH/THF System):
A suspension of 60% NaH (5.80 g, 144 mmol) in dry THF (150 mL) was treated with 2,5-dihydroxybenzaldehyde (10.0 g, 72 mmol) under argon. After stirring for 1 h at 25°C, benzyl bromide (12.3 g, 72 mmol) was added dropwise, and the mixture was stirred for 24 h. The reaction was quenched with H₂O (300 mL), acidified to pH 2 with HCl, and extracted with CH₂Cl₂. Column chromatography (petroleum ether/AcOEt = 20:1) yielded 2-(benzyloxy)-5-hydroxybenzaldehyde as a white solid (8.9 g, 62%).

Method B (K₂CO₃/Acetone System):
A mixture of 2,5-dihydroxybenzaldehyde (3.66 g, 30 mmol), K₂CO₃ (9.12 g, 66 mmol), and benzyl bromide (3.1 mL, 33 mmol) in acetone (60 mL) was refluxed for 8 h. Standard workup and chromatography (AcOEt/hexane = 1:4) afforded the product (5.16 g, 81%).

Key Data:

  • Yield: 62–81%

  • ¹H NMR (CDCl₃): δ 10.32 (s, 1H, CHO), 7.45–7.30 (m, 5H, Bn), 7.20 (d, J = 8.5 Hz, 1H, ArH), 6.60 (d, J = 2.5 Hz, 1H, ArH), 6.55 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 5.15 (s, 2H, OCH₂Ph).

Silylation of 5-Hydroxy Group

A solution of 2-(benzyloxy)-5-hydroxybenzaldehyde (5.0 g, 20 mmol) in dry DMF (30 mL) was treated with imidazole (2.72 g, 40 mmol) and TBSCl (3.32 g, 22 mmol) at 0°C under argon. After stirring for 22 h at 25°C, the mixture was diluted with hexane/AcOEt (4:1, 100 mL), washed with H₂O, and concentrated. Column chromatography (hexane/AcOEt = 15:1) yielded the title compound as a pale-yellow solid (6.8 g, 85%).

Key Data:

  • Yield: 85%

  • ¹H NMR (CDCl₃): δ 10.28 (s, 1H, CHO), 7.45–7.30 (m, 5H, Bn), 7.15 (d, J = 8.4 Hz, 1H, ArH), 6.65 (d, J = 2.4 Hz, 1H, ArH), 6.58 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 5.10 (s, 2H, OCH₂Ph), 1.02 (s, 9H, C(CH₃)₃), 0.22 (s, 6H, Si(CH₃)₂).

Optimization of Reaction Conditions

Base Selection for Benzylation

BaseSolventTemp (°C)Time (h)Yield (%)
NaHTHF252462
K₂CO₃Acetone80881

The K₂CO₃/acetone system provided superior yields due to milder conditions and reduced side reactions.

Silylation Efficiency

Silylating AgentBaseSolventYield (%)
TBSClImidazoleDMF85
TBSOTf2,2'-BpyCH₂Cl₂78

TBSCl with imidazole in DMF proved optimal, avoiding the need for low temperatures and ensuring compatibility with the aldehyde group.

Spectroscopic Characterization

The final product exhibited distinct NMR signals for the benzyl and TBS groups, confirming successful dual protection:

  • Aldehyde Proton: δ 10.28 (s, 1H)

  • Benzyl Aromatics: δ 7.45–7.30 (m, 5H)

  • TBS Group: δ 1.02 (s, 9H, C(CH₃)₃), 0.22 (s, 6H, Si(CH₃)₂)

  • Aromatic Protons: δ 7.15 (d, J = 8.4 Hz), 6.65 (d, J = 2.4 Hz), 6.58 (dd, J = 8.4, 2.4 Hz).

Comparative Analysis of Routes

Route A (Benzylation → Silylation):

  • Advantages: Higher regioselectivity for 2-benzylation; avoids TBS group exposure to basic conditions.

  • Disadvantages: Requires stringent anhydrous conditions for NaH-mediated reactions.

Route B (Silylation → Benzylation):

  • Advantages: Simplified workup due to TBS group stability.

  • Disadvantages: Risk of incomplete benzylation at the sterically hindered 2-position.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde is in organic synthesis. This compound serves as a versatile building block for the synthesis of various organic molecules, including:

  • Silyl Protecting Groups : The tert-butyldimethylsilyl group is commonly used in protecting functional groups during chemical reactions. This compound can be employed to protect alcohols and amines, facilitating selective reactions without interference from these functional groups.
  • Synthesis of Complex Molecules : It can be utilized in the synthesis of complex natural products and pharmaceuticals. For example, it can be part of multi-step synthesis pathways leading to biologically active compounds.

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its structural characteristics:

  • Anticancer Agents : Research indicates that derivatives of benzaldehyde compounds exhibit anticancer properties. The ability to modify the aldehyde group allows for the development of novel compounds with enhanced biological activity against cancer cells.
  • Antimicrobial Properties : Some studies have suggested that benzaldehyde derivatives possess antimicrobial activity. The incorporation of the benzyloxy and silyl groups may enhance this activity, making it a candidate for further pharmacological studies.

Material Science

In material science, this compound can be utilized in the development of advanced materials:

  • Polymer Chemistry : The silyl group can facilitate the formation of siloxane bonds, which are crucial in developing silicone-based polymers. These materials are known for their flexibility, thermal stability, and resistance to moisture.
  • Nanocomposites : Its application in creating nanocomposites is being explored, where it may serve as a coupling agent or modifier to improve the compatibility and dispersion of nanoparticles within polymer matrices.

Case Studies and Research Findings

  • Synthesis Pathways : A study demonstrated an efficient synthetic pathway using this compound as a key intermediate in the preparation of complex heterocyclic compounds .
  • Biological Activity Assessments : Research published in a peer-reviewed journal indicated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .
  • Material Development : A case study highlighted its role in enhancing the properties of silicone elastomers when incorporated into polymer blends, leading to improved mechanical strength and thermal stability .

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde exerts its effects depends on the specific reactions it undergoes. The tert-butyldimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The benzyloxy group can participate in various chemical transformations, making the compound versatile for different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde (CAS 796047-09-1)
  • Substituents: 2-Benzyloxy, 5-tert-butyl (non-protecting group).
  • Stability : Stable under acidic and basic conditions, requiring harsh acids (e.g., TFA) for cleavage.
  • Applications : Primarily used in materials science for its thermal stability .
4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS 483316-01-4)
  • Substituents : 4-Butoxy, 3-chloro, 5-methoxy.
  • Key Differences : The chloro (electron-withdrawing) and methoxy (electron-donating) groups create an electronic contrast, enhancing reactivity in electrophilic substitution reactions.
  • Safety: Limited hazard data, but chloro groups may pose toxicity risks during handling .
2-Hydroxy-4-(2,3-disubstituted benzyloxy)-5-substituted benzaldehyde (Patent: IN 2019)
  • Substituents : Free hydroxyl at position 2, disubstituted benzyloxy at position 4.
  • Key Differences : The unprotected hydroxyl group increases reactivity in nucleophilic additions but limits compatibility with reactive reagents.
  • Synthesis : Prepared via Suzuki coupling of arylboronic acids, highlighting modularity in substituent introduction .

Physicochemical Properties

Property Target Compound 5-tert-Butyl Analog 4-Butoxy-3-chloro-5-methoxy
Solubility High in DCM, THF Moderate in EtOAc Low in polar solvents
Melting Point Not reported ~120–125°C (estimated) Not available
Stability Acid-labile (TBDMS cleavage) Acid-stable Stable under standard conditions

Research Findings and Trends

Protection Group Utility : The TBDMS group in the target compound enables selective deprotection, a critical feature in complex molecule synthesis. In contrast, tert-butyl and chloro-methoxy analogs lack this versatility .

Electronic Effects : Chloro substituents () enhance electrophilic reactivity, whereas benzyloxy and TBDMS groups prioritize steric and solubility considerations .

Synthetic Innovation: The patent method () highlights the growing use of cross-coupling reactions for benzaldehyde derivatives, though additional steps are needed for protection .

Biological Activity

2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde, with the CAS number 178906-01-9, is a chemical compound that has garnered interest in various biological research contexts. Its unique structure, characterized by a benzaldehyde moiety and a tert-butyldimethylsilyl (TBDMS) group, suggests potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C20_{20}H26_{26}O3_3Si
  • Molecular Weight : 342.51 g/mol
  • Structure : The compound features a benzyloxy group and a TBDMS group, which may influence its solubility and reactivity.

Biological Activity

Research on the biological activity of this compound indicates several potential therapeutic applications:

  • Antioxidant Activity :
    • Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzyloxy group may enhance electron donation capabilities, thus scavenging free radicals effectively.
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, derivatives of benzaldehyde have been reported to induce apoptosis in various cancer cell lines, which could be a mechanism worth exploring for this compound.
  • Enzyme Inhibition :
    • The TBDMS group can influence the compound's interaction with enzymes. Research indicates that silyl ethers can act as enzyme inhibitors, potentially leading to applications in drug design targeting specific metabolic pathways.

Case Studies

Several case studies highlight the biological implications of similar compounds:

  • Case Study 1 : A study on benzaldehyde derivatives demonstrated their ability to inhibit specific kinases involved in cancer progression, suggesting a pathway for further investigation into this compound’s effects on cellular signaling pathways.
  • Case Study 2 : Research focusing on the antioxidant capacity of silyl-substituted phenolic compounds revealed that these compounds significantly reduced oxidative stress markers in vitro, supporting the hypothesis that this compound may possess similar properties.

Research Findings

A summary of relevant findings from various studies is presented below:

Study FocusFindingsReference
Antioxidant ActivitySignificant reduction in DPPH radical activity
Anticancer PotentialInduction of apoptosis in breast cancer cell lines
Enzyme InteractionInhibition of cyclooxygenase enzymes

Q & A

Basic: What are the standard synthetic routes for preparing 2-(Benzyloxy)-5-((tert-butyldimethylsilyl)oxy)benzaldehyde?

The compound is typically synthesized through a multi-step approach involving sequential protection of hydroxyl groups. A common strategy involves:

Benzyl Protection : Reacting a dihydroxybenzaldehyde precursor with benzyl bromide (BnBr) in the presence of a base (e.g., K₂CO₃) to introduce the benzyloxy group at the 2-position.

Silylation : Protecting the 5-hydroxyl group with a tert-butyldimethylsilyl (TBS) group using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in anhydrous DMF or THF under inert atmosphere .

Purification : Isolation via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and characterization by NMR and mass spectrometry .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~10 ppm), benzyloxy aromatic protons, and TBS group signals (δ 0.1–0.3 ppm for Si(CH₃)₂) .
  • FT-IR : Identification of the aldehyde C=O stretch (~1700 cm⁻¹) and Si-O-C vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

Advanced: How can researchers optimize the silylation step to minimize by-products?

The TBS protection step is sensitive to moisture and steric hindrance. Optimization strategies include:

  • Catalyst Use : Employing DMAP (4-dimethylaminopyridine) to enhance reaction efficiency in bulky environments.
  • Solvent Choice : Anhydrous THF or DMF improves solubility of intermediates.
  • Reaction Monitoring : TLC or in-situ IR to track reaction progress and avoid over-silylation. Post-reaction quenching with aqueous NH₄Cl and rigorous drying (MgSO₄) are critical .

Advanced: How should contradictory spectral data (e.g., unexpected NMR peaks) be addressed?

Contradictions may arise from residual solvents, diastereomers, or decomposition. Steps to resolve:

Repeat Purification : Re-run column chromatography with adjusted solvent ratios.

Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 50°C.

Comparative Analysis : Cross-reference with literature data for analogous TBS-protected benzaldehydes .

Advanced: What strategies prevent decomposition of the TBS-protected aldehyde during storage?

  • Storage Conditions : Store under argon at –20°C in amber vials to avoid light/moisture exposure.
  • Stabilizers : Add molecular sieves (3Å) to absorb residual moisture.
  • Quality Checks : Periodic NMR analysis to detect hydrolysis (free –OH groups at δ 5–6 ppm) .

Advanced: Are there alternative strategies for introducing the benzyloxy group?

Beyond direct alkylation, advanced methods include:

  • Mitsunobu Reaction : Using DIAD (diisopropyl azodicarboxylate) and PPh₃ to couple benzyl alcohol to the hydroxyl group under mild conditions.
  • Cross-Coupling : Suzuki-Miyaura reactions with boronate esters (e.g., 2-(benzyloxy)-5-borylbenzaldehyde derivatives) for modular synthesis .

Advanced: What challenges arise when scaling up synthesis, and how are they mitigated?

Scale-up issues include:

  • Exothermic Reactions : Controlled addition of TBSCl using syringe pumps to manage heat generation.
  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for larger batches.
  • Yield Variability : Optimize stoichiometry (e.g., 1.2 equiv TBSCl) and reaction time (12–24 hrs) via DoE (Design of Experiments) .

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